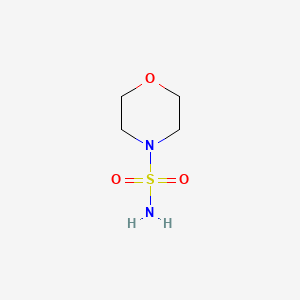

4-Morpholinesulfonamide

Overview

Description

4-Morpholinesulfonamide (4-MSA) is a type of organic compound that has been studied for a variety of applications in scientific research. 4-MSA is a versatile compound that can be used as a building block for synthesizing a variety of other compounds, as well as being used as a starting material for a range of reactions. It has been used in a variety of areas, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

1. Treatment of Pulmonary Conditions

4-Morpholinesulfonamide derivatives, such as those mentioned in P. Norman (2014), have been studied for their potential in treating idiopathic pulmonary fibrosis and cough. The study discusses the utility of phosphatidylinositol 3-kinase inhibitors with morpholine groups in these treatments, suggesting a promising avenue for pulmonary health research (Norman, 2014).

2. Anti-Breast Cancer Activity

A 2021 study by Kumar et al. focused on a novel morpholine derivative synthesized for anti-breast cancer activity. The study highlights its efficacy against breast cancer cell lines, outperforming standard drugs in some cases. This emphasizes the potential of morpholine derivatives in cancer treatment (Kumar et al., 2021).

3. Antimicrobial and Modulating Activity

Research by Oliveira et al. (2015) explored the antimicrobial properties of 4-(Phenylsulfonyl) morpholine against various microorganisms. Their study indicates its potential as a modulating agent to enhance the effectiveness of other antimicrobials, particularly in multidrug-resistant strains (Oliveira et al., 2015).

4. Application in Pharmaceutical Synthesis

A study by Pernak et al. (2011) on 4-benzyl-4-methylmorpholinium-based ionic liquids highlights their synthesis and potential use in pharmaceutical applications. The study notes their moderate or low toxicity and potential as biomass solvents, indicating a versatile application in the pharmaceutical industry (Pernak et al., 2011).

5. Histone De

acetylase Inhibitor for Cellular ImagingFleming et al. (2015) discussed the use of 4-morpholinoscriptaid as a fluorescent histone deacetylase inhibitor, emphasizing its utility in cellular imaging. This compound demonstrated rapid cellular uptake and is a promising tool for intracellular studies, particularly in the context of histone deacetylase's role in gene expression (Fleming et al., 2015).

6. PI3K-AKT-mTOR Pathway Inhibition

The discovery of a non-nitrogen containing morpholine isostere, as described by Hobbs et al. (2019), highlights its application in inhibiting the PI3K-AKT-mTOR pathway. This pathway is crucial in various biological processes, and its inhibition is significant in the context of diseases like cancer. Morpholine derivatives show promise as selective dual inhibitors (Hobbs et al., 2019).

7. Antitubercular Agents

Krause et al. (2020) synthesized new 4-substituted picolinohydrazonamides, showing potential as antitubercular agents. Compounds with morpholine exhibited high antimycobacterial activity, suggesting their utility in tuberculosis treatment (Krause et al., 2020).

8. Green Synthesis Approach

Nematollahi and Esmaili (2010) explored the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, presenting a green, one-pot procedure with potential biological significance. This method demonstrates an environmentally friendly approach to synthesizing bioactive morpholine derivatives (Nematollahi & Esmaili, 2010).

Mechanism of Action

Target of Action

Morpholine-4-sulfonamide, also known as 4-Morpholinesulfonamide, has been identified as a dual-targeting inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription .

Mode of Action

Morpholine-4-sulfonamide interacts with its targets by interlocking into the cavity center of DHFR and DNA gyrase . It exhibits a lower binding fitness with DHFR than with DNA gyrase, indicating a stronger interaction with DHFR . The 4-thiazolone-linked methyl ester and sulfonamide units of the compound are responsible for the hydrogen bonding interactions .

Biochemical Pathways

The compound’s interaction with DHFR and DNA gyrase affects the biochemical pathways associated with nucleotide synthesis and DNA replication, respectively . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting nucleotide synthesis. By inhibiting DNA gyrase, it interferes with the introduction of negative supercoils into DNA, affecting DNA replication and transcription .

Pharmacokinetics

The compound has a log Po/w (iLOGP) of 0.87, indicating its lipophilicity . It is highly soluble, with a solubility of 240.0 mg/ml .

Result of Action

The inhibition of DHFR and DNA gyrase by Morpholine-4-sulfonamide can lead to antimicrobial effects. For instance, it has shown antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae . It also demonstrated excellent antinociceptive and antiedematogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Morpholine-4-sulfonamide. For instance, its storage temperature is recommended to be at room temperature under an inert atmosphere . In aquatic environments, sulfonamides, including Morpholine-4-sulfonamide, can have long residence times due to their high resistance to biodegradation . This can lead to unintentional exposure of different organisms to the compound, potentially causing long-term ecological risks .

Safety and Hazards

The safety information for 4-Morpholinesulfonamide indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 4-Morpholinesulfonamide were not found in the search results, it is known that the synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . This suggests that future research may continue to explore new synthetic strategies and applications for this compound.

Properties

IUPAC Name |

morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWQJRQCWCFUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298658 | |

| Record name | 4-Morpholinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-04-6 | |

| Record name | 4-Morpholinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

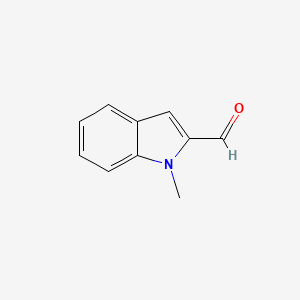

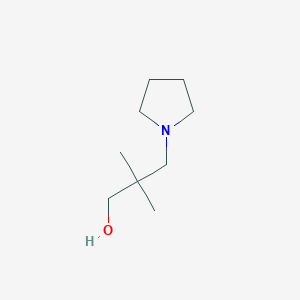

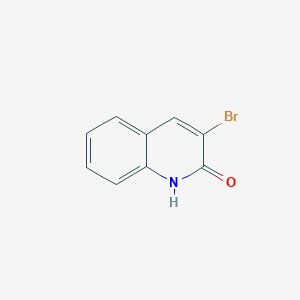

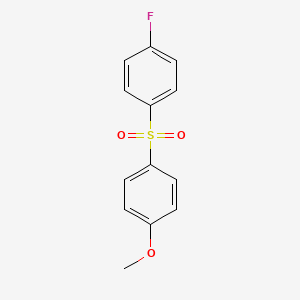

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)